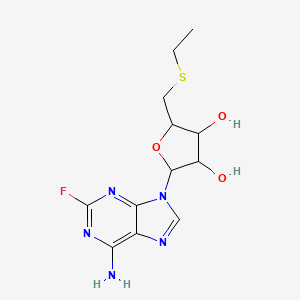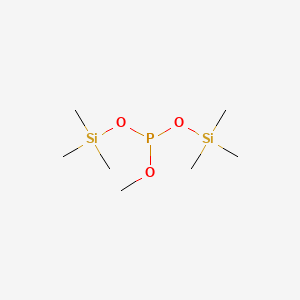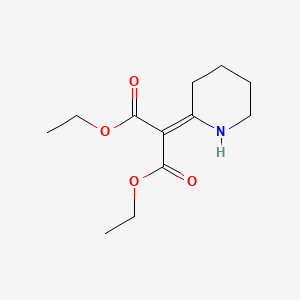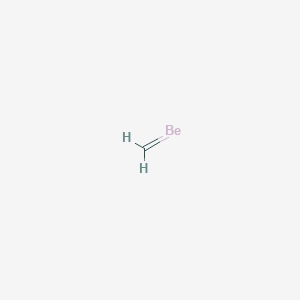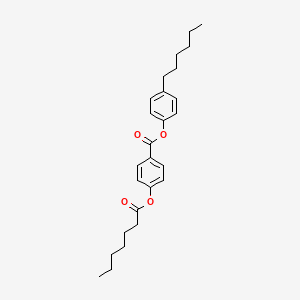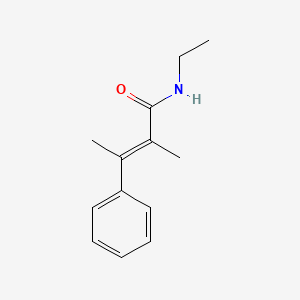
2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- is an organic compound that belongs to the class of amides. It is characterized by the presence of a butenamide group, which includes a double bond between the second and third carbon atoms. The compound also features an ethyl group attached to the nitrogen atom, a methyl group on the second carbon, and a phenyl group on the third carbon. This specific configuration is denoted by the (E)- prefix, indicating the trans configuration of the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- can be achieved through various synthetic routes. One common method involves the reaction of an appropriate amine with an acrylamide derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure the desired (E)-configuration of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods may also incorporate purification steps such as crystallization or distillation to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the amide group.
Applications De Recherche Scientifique
2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenamide, N-phenyl-: Similar structure but lacks the ethyl and methyl groups.
2-Butenamide, N-(4-methoxyphenyl)-3-methyl-: Contains a methoxy group on the phenyl ring.
2-Butanamide, N-ethyl-: Lacks the double bond and phenyl group.
Uniqueness
2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with other molecules. The presence of the ethyl, methyl, and phenyl groups also contributes to its distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
56604-81-0 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(E)-N-ethyl-2-methyl-3-phenylbut-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-14-13(15)11(3)10(2)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,14,15)/b11-10+ |
Clé InChI |
UYLXIECXAARLRA-ZHACJKMWSA-N |
SMILES isomérique |
CCNC(=O)/C(=C(\C)/C1=CC=CC=C1)/C |
SMILES canonique |
CCNC(=O)C(=C(C)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
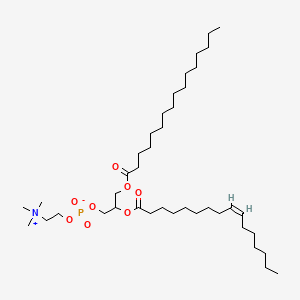
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)

![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
